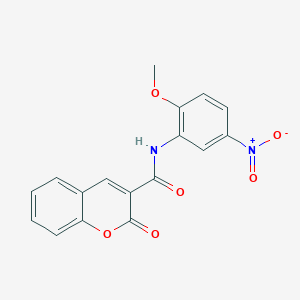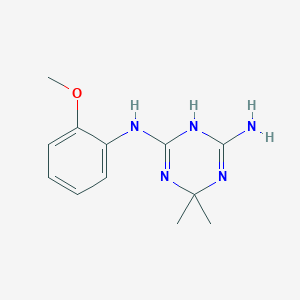![molecular formula C21H24N6O2 B5678930 1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5678930.png)
1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their versatile chemical properties and applications in various fields. Such compounds are often synthesized for their potential biological activities and are analyzed for their chemical and physical properties. The synthesis, molecular structure, chemical reactions, and properties of this compound, or closely related compounds, have been explored in several studies.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step chemical reactions including catalytic processes, conventional heating procedures, and the use of eco-friendly conditions. For instance, Khaligh et al. (2020) developed a greener synthesis method for pyrazol derivatives using tetraethylammonium L-prolinate as a catalyst under eco-friendly conditions, highlighting the potential for sustainable synthesis approaches for such compounds (Khaligh et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. Studies have optimized molecular structures using density functional theory (DFT) and analyzed quantum chemical calculations to understand the stabilization and intramolecular interactions responsible for the molecule's stability, as demonstrated by Sivakumar et al. (2020) for a novel pyrazole derivative (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, forming new compounds with diverse chemical structures and properties. The reactivity of such compounds often involves cycloaddition reactions, Michael addition, and other domino reactions leading to densely functionalized molecules, as explored by Prasanna et al. (2013) in the synthesis of pyrano[2,3-c]pyrazoles (Prasanna et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Crystallography studies, such as those conducted by Hao et al. (2010), offer insights into the crystalline structures of such compounds, contributing to a better understanding of their physical properties and potential applications (Hao et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies on the chemical properties focus on understanding how these compounds interact with other chemicals, their potential as catalysts, and their reactivity in various chemical reactions. For example, the study by Tripathi et al. (2006) on diorganotin(IV) dipyrazolinates highlights the antimicrobial activity of these compounds, showcasing their chemical reactivity and potential applications (Tripathi et al., 2006).
Propriétés
IUPAC Name |
(2S)-1-[3-(2-methylpyrazol-3-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25-17(10-12-22-25)8-9-20(28)26-13-3-7-19(26)21(29)24-16-5-2-6-18(15-16)27-14-4-11-23-27/h2,4-6,10-12,14-15,19H,3,7-9,13H2,1H3,(H,24,29)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRKHFXCLPFMLC-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)CCC(=O)N2CCC[C@H]2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)


![2-ethyl-N-[(4-methylphenyl)(2-thienyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5678881.png)

![ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)
![7-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5678904.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-(2-thienylmethyl)acetamide](/img/structure/B5678909.png)
![(3aR*,9bR*)-2-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5678913.png)
![1-(4-chlorophenyl)-N-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5678927.png)
![4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2,3,6-trimethylquinoline](/img/structure/B5678937.png)
![ethyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5678941.png)
![4-chloro-1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5678943.png)
